molecular formula C18H20ClFN2O B2562135 2-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-6-fluorobenzamide CAS No. 953196-87-7

2-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-6-fluorobenzamide

Cat. No. B2562135
M. Wt: 334.82
InChI Key: IMOATMAUOBTZOT-UHFFFAOYSA-N
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Description

2-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-6-fluorobenzamide, also known as CNOB, is a chemical compound that has been widely used in scientific research due to its unique properties. CNOB is a selective agonist for the DREADD (Designer Receptors Exclusively Activated by Designer Drugs) system, which allows for the manipulation of specific neural pathways in vivo.

Scientific Research Applications

Antitumor Applications

Research has demonstrated the synthesis and evaluation of novel derivatives related to benzothiazoles, which bear different substituents, including amino and dimethylamino groups, showing cytostatic activities against malignant human cell lines. This suggests the potential of similar compounds in antitumor applications (Racané et al., 2006).

Synthesis Techniques

Studies on the smooth synthesis of aryl- and alkylanilines through photoheterolysis highlight the chemical versatility and reactive nature of similar compounds, suggesting their utility in creating diverse molecular structures for further research (Fagnoni et al., 1999).

Spectroscopic and Photophysical Properties

The investigation of halogen-substituted derivatives of benzothiazoles has provided insights into tuning fluorescence properties through molecular design. This work underscores the potential of such compounds in designing fluorophores for scientific applications (Misawa et al., 2019).

Antimicrobial Analogs

Research on the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine has shown promising antimicrobial activity. Such studies indicate the compound's relevance in developing antimicrobial agents (Desai et al., 2013).

Nonlinear Optical Properties

The synthesis of novel compounds with specific substituents and their evaluation for nonlinear optical properties have been explored. This suggests applications of similar chemicals in optical device technologies, such as optical limiters (Rahulan et al., 2014).

properties

IUPAC Name

2-chloro-N-[3-[4-(dimethylamino)phenyl]propyl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClFN2O/c1-22(2)14-10-8-13(9-11-14)5-4-12-21-18(23)17-15(19)6-3-7-16(17)20/h3,6-11H,4-5,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOATMAUOBTZOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)-6-fluorobenzamide

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